Cas no 145659-68-3 (N-(5-methylhexan-2-yl)cyclohexanamine)

N-(5-methylhexan-2-yl)cyclohexanamine 化学的及び物理的性質
名前と識別子
-
- Cyclohexanamine, N-(1,4-dimethylpentyl)-
- N-(5-methylhexan-2-yl)cyclohexanamine
- CS-0277565
- 145659-68-3
- AKOS000222950
- N-(5-METHYLHEXAN-2-YL)CYCLOHEXANAMINE
- EN300-169311
- AKOS017275362
-
- インチ: InChI=1S/C13H27N/c1-11(2)9-10-12(3)14-13-7-5-4-6-8-13/h11-14H,4-10H2,1-3H3
- InChIKey: LMGXCGZCDUGRKK-UHFFFAOYSA-N
計算された属性
- 精确分子量: 197.214349865Da
- 同位素质量: 197.214349865Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 5
- 複雑さ: 136
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.1
- トポロジー分子極性表面積: 12Ų
N-(5-methylhexan-2-yl)cyclohexanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM389991-1g |
N-(5-methylhexan-2-yl)cyclohexanamine |
145659-68-3 | 95%+ | 1g |
$417 | 2023-02-02 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8149-10G |
N-(5-methylhexan-2-yl)cyclohexanamine |
145659-68-3 | 95% | 10g |
¥ 12,427.00 | 2023-03-31 | |
Enamine | EN300-169311-10g |
N-(5-methylhexan-2-yl)cyclohexanamine |
145659-68-3 | 10g |
$1778.0 | 2023-09-20 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8149-1g |
N-(5-methylhexan-2-yl)cyclohexanamine |
145659-68-3 | 95% | 1g |
¥2741.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8149-250mg |
N-(5-methylhexan-2-yl)cyclohexanamine |
145659-68-3 | 95% | 250mg |
¥1095.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8149-100mg |
N-(5-methylhexan-2-yl)cyclohexanamine |
145659-68-3 | 95% | 100mg |
¥823.0 | 2024-04-24 | |
Enamine | EN300-169311-0.1g |
N-(5-methylhexan-2-yl)cyclohexanamine |
145659-68-3 | 0.1g |
$364.0 | 2023-09-20 | ||
Enamine | EN300-169311-0.25g |
N-(5-methylhexan-2-yl)cyclohexanamine |
145659-68-3 | 0.25g |
$381.0 | 2023-09-20 | ||
Enamine | EN300-169311-1.0g |
N-(5-methylhexan-2-yl)cyclohexanamine |
145659-68-3 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-169311-0.5g |
N-(5-methylhexan-2-yl)cyclohexanamine |
145659-68-3 | 0.5g |
$397.0 | 2023-09-20 |
N-(5-methylhexan-2-yl)cyclohexanamine 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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6. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Bao-rang Li,De-long Zhang,Nai-qiang Zhang,Jing-tao Li CrystEngComm, 2015,17, 3426-3432
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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10. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
N-(5-methylhexan-2-yl)cyclohexanamineに関する追加情報
Introduction to N-(5-methylhexan-2-yl)cyclohexanamine (CAS No. 145659-68-3)
N-(5-methylhexan-2-yl)cyclohexanamine, a compound with the chemical formula C₁₁H₂₂N, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This amine derivative has garnered attention due to its unique structural properties and potential applications in drug development. The compound is characterized by a cyclohexane ring substituted with a 5-methylhexan-2-yl group, which contributes to its complex stereochemistry and reactivity. Understanding its chemical behavior, synthesis methods, and biological relevance is crucial for researchers aiming to harness its therapeutic potential.
The CAS number 145659-68-3 provides a unique identifier for this compound, ensuring precise referencing in scientific literature and regulatory databases. This numerical code is essential for distinguishing N-(5-methylhexan-2-yl)cyclohexanamine from other similar molecules, facilitating accurate documentation and communication among chemists and pharmacologists. The compound's molecular structure, featuring both aliphatic and aromatic components, makes it a versatile building block for more complex pharmacophores.
In recent years, the pharmaceutical industry has seen a surge in interest for amine derivatives due to their role as intermediates in the synthesis of bioactive molecules. N-(5-methylhexan-2-yl)cyclohexanamine stands out as a promising candidate for further exploration due to its ability to interact with biological targets in novel ways. Its structural motif, combining a cyclohexane ring with an alkyl chain, suggests potential applications in the development of drugs targeting neurological disorders, inflammation, and metabolic diseases.
Recent studies have highlighted the importance of N-(5-methylhexan-2-yl)cyclohexanamine in medicinal chemistry. Researchers have demonstrated its utility as a precursor in the synthesis of more complex molecules with enhanced pharmacological properties. For instance, modifications of this amine have led to the development of novel compounds with improved solubility and bioavailability, critical factors for successful drug candidates. The compound's ability to undergo various chemical transformations, such as alkylation, acylation, and functional group interconversions, makes it a valuable asset in synthetic organic chemistry.
The synthesis of N-(5-methylhexan-2-yl)cyclohexanamine involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include the reduction of corresponding nitriles or the reductive amination of ketones. Advanced techniques such as transition metal catalysis have been employed to improve reaction efficiency and selectivity. The use of computational methods for predicting reaction outcomes has also become increasingly prevalent, aiding chemists in designing efficient synthetic strategies.
Beyond its synthetic utility, N-(5-methylhexan-2-yl)cyclohexanamine has shown promise in preclinical studies as a potential therapeutic agent. Its structural features suggest interactions with enzymes and receptors involved in disease pathways. For example, derivatives of this compound have been investigated for their anti-inflammatory properties, with preliminary results indicating significant activity in cellular models. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The pharmaceutical industry continues to invest in the development of innovative drugs derived from natural product-inspired structures. N-(5-methylhexan-2-yl)cyclohexanamine aligns with this trend by offering a unique scaffold that can be modified to target specific biological pathways. Its versatility makes it an attractive candidate for drug discovery programs aimed at addressing unmet medical needs. As research progresses, collaborations between academia and industry will be crucial in translating these findings into tangible therapeutic benefits.
In conclusion, N-(5-methylhexan-2-yl)cyclohexanamine (CAS No. 145659-68-3) represents a significant advancement in pharmaceutical chemistry. Its unique structure, synthetic flexibility, and biological relevance position it as a valuable compound for drug development efforts. Continued research into its properties and applications will undoubtedly contribute to the discovery of novel treatments for various diseases. The intersection of organic synthesis, medicinal chemistry, and computational biology offers exciting opportunities for further exploration of this promising molecule.
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